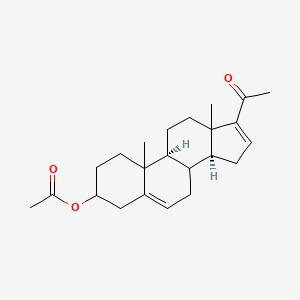

16-Dehydro pregnenolone acetate

Description

Conceptual Significance as a Steroid Intermediate and Synthon

The chemical structure of 16-Dehydropregnenolone (B108158) acetate (B1210297) makes it an exceptionally versatile synthon in organic synthesis. wikipedia.orgresearchgate.net A synthon is a conceptual part of a molecule that assists in the formation of a target molecule during a synthesis, and 16-DPA is a prime example of this in the steroid field. Its molecular framework, featuring a double bond between carbons 16 and 17, is key to its reactivity and utility. wikipedia.org This specific feature allows for a variety of chemical modifications, enabling the construction of different steroid side chains and functional groups.

The significance of 16-DPA lies in its capacity to be chemically transformed into numerous classes of steroids. himpharm.com It is a key starting material for the production of corticosteroids, progestogens, androgens, and estrogens. wikipedia.orghimpharm.com For instance, it can be converted into essential medicines like hydrocortisone, progesterone, and testosterone (B1683101). wikipedia.org The presence of the acetate group at the 3β-position also provides a handle for further chemical manipulation or can be retained in the final product. Owing to its structural similarities to other steroids, it is also a potential raw material for steroid bioconversion, a process that uses microorganisms to perform specific chemical transformations. pjmonline.org

Historical Evolution of Steroid Synthesis and the Role of Pregnenolone (B344588) Derivatives

The history of steroid synthesis is marked by the challenge of producing these complex molecules in large quantities. A significant breakthrough came in the late 1930s with the development of the Marker degradation. wikipedia.org This process, pioneered by Russell Earl Marker, provided a method to convert diosgenin (B1670711), a plant-derived steroid, into 16-dehydropregnenolone (16-DP), a close relative of 16-DPA. wikipedia.org This innovation was a turning point, establishing Mexico, with its abundant yam sources, as a global hub for steroid production. wikipedia.org

A variation of the Marker degradation, published in 1940, led to the production of 16-Dehydropregnenolone acetate itself. wikipedia.org The ability to synthesize 16-DPA from readily available plant sources like diosgenin and later solasodine (B1681914) from potato glycoalkaloids revolutionized the pharmaceutical industry. wikipedia.orgarkat-usa.orgresearchgate.net It provided a cost-effective and scalable route to a wide range of therapeutic steroids. Before these developments, the production of steroids was reliant on inefficient and low-yielding methods. The introduction of pregnenolone derivatives like 16-DPA as key intermediates streamlined the manufacturing process, making essential steroid hormones more accessible.

Current Academic Relevance as a Precursor in Steroidal Drug Development

The relevance of 16-Dehydropregnenolone acetate extends into modern academic and pharmaceutical research. It continues to be a valuable starting material for the development of novel steroidal compounds with potential therapeutic applications. researchgate.netsigmaaldrich.com Researchers are actively exploring new synthetic pathways and modifications of the 16-DPA molecule to create steroids with enhanced or novel biological activities.

Recent studies have demonstrated the use of 16-DPA in the synthesis of new compounds with potential anticancer properties. sigmaaldrich.comchemicalbook.com For example, derivatives of 16-DPA have been synthesized and shown to exhibit cytotoxic activity against certain cancer cell lines. sigmaaldrich.comnih.gov Furthermore, research has focused on creating derivatives that can act as inhibitors of specific enzymes, such as 5α-reductase, which is implicated in conditions like benign prostatic hyperplasia. nih.gov The ongoing research into microbial transformations of 16-DPA to produce key steroid intermediates like 4-androstene-3,17-dione (AD) also highlights its continued importance in the development of more efficient and environmentally friendly production methods. pjmonline.org These studies underscore the enduring role of 16-DPA as a versatile platform for innovation in medicinal chemistry and drug discovery.

Physicochemical Properties of 16-Dehydropregnenolone Acetate

| Property | Value |

| IUPAC Name | [(3S,8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate nih.gov |

| Molecular Formula | C₂₃H₃₂O₃ wikipedia.orgnih.gov |

| Molar Mass | 356.50 g/mol sigmaaldrich.com |

| Appearance | White or off-white crystalline powder wikipedia.orghimpharm.com |

| Melting Point | 171–172 °C (340–342 °F; 444–445 K) wikipedia.org |

| CAS Number | 979-02-2 wikipedia.orgnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C23H32O3 |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

[(9S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C23H32O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,7,17-18,20-21H,6,8-13H2,1-4H3/t17?,18?,20-,21-,22?,23?/m0/s1 |

InChI Key |

MZWRIOUCMXPLKV-KNKJXVFWSA-N |

Isomeric SMILES |

CC(=O)C1=CC[C@@H]2C1(CC[C@H]3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |

Canonical SMILES |

CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 16 Dehydro Pregnenolone Acetate Production

Natural Bioproduction Precursors and Isolation Strategies

The industrial production of 16-DPA is intrinsically linked to the availability of specific phytosteroids, which serve as the foundational molecular scaffolds. The isolation of these precursors from plant sources is the initial critical step in the manufacturing chain.

Diosgenin (B1670711) as a Primary Plant-Derived Substrate

Diosgenin is the principal and most historically significant starting material for the synthesis of 16-DPA. longdom.org It is a steroidal sapogenin extracted from the tubers of various yam species, particularly those belonging to the Dioscorea genus, such as Dioscorea floribunda. core.ac.ukacs.org The conversion of diosgenin into 16-DPA, famously established through the Marker degradation process, was a landmark achievement that made large-scale steroid production feasible and positioned Mexico as an early hub for the steroid industry. wikipedia.org Diosgenin's spirostane structure is the key feature that allows for its chemical conversion to the desired pregnane (B1235032) skeleton of 16-DPA.

Solasodine (B1681914) and Other Steroidal Sapogenins as Alternative Sources

To diversify raw material sourcing, alternative steroidal sapogenins have been identified and utilized. Solasodine, a nitrogen-containing analogue of diosgenin, is a major alternative. longdom.orgwikipedia.org It is primarily extracted from various species of the Solanum (nightshade) family, such as Solanum laciniatum and Solanum khasianum. core.ac.ukishs.orgresearchgate.net Solasodine can be converted to 16-DPA through similar chemical pathways as diosgenin. core.ac.uk

Another notable precursor is solanidine (B192412), a steroidal alkaloid found in potato greens. wikipedia.orgresearchgate.net The potential to isolate large quantities of potato glycoalkaloids from waste streams of the potato starch industry has spurred research into its viability as a starting material for 16-DPA. researchgate.netarkat-usa.orgwur.nl After hydrolysis of the glycoalkaloids, solanidine is obtained and can be chemically transformed into 16-DPA. researchgate.netwur.nl

| Precursor | Chemical Class | Primary Natural Source |

|---|---|---|

| Diosgenin | Steroidal Sapogenin | Dioscorea species (Yams) |

| Solasodine | Steroidal Alkaloid (Spirosolane) | Solanum species (Nightshades) |

| Solanidine | Steroidal Alkaloid | Potato greens (Solanum tuberosum) |

Challenges and Opportunities in Raw Material Sourcing

The reliance on plant-derived precursors presents several challenges. The supply of diosgenin and solasodine can be affected by geopolitical factors, climate conditions impacting crop yields, and the economics of cultivation and extraction. arkat-usa.org These uncertainties have historically driven the search for alternative and more stable supply chains. arkat-usa.org

A significant opportunity lies in the utilization of agricultural waste streams. The isolation of solanidine from potato protein fractions, a byproduct of starch production, represents a value-added process that transforms a low-value material into a high-value pharmaceutical precursor. arkat-usa.orgwur.nl Similarly, developing more efficient and environmentally friendly extraction methods for all precursors is an ongoing area of research. ishs.org The limited availability of solasodine from natural sources, often occurring at low concentrations, also encourages the development of efficient synthetic routes from more abundant starting materials. nih.gov

Chemical Synthesis Routes and Mechanistic Investigations

The conversion of steroidal sapogenins like diosgenin and solasodine into 16-DPA is a multi-step chemical process that involves the precise cleavage and modification of the sapogenin's side chain.

Multi-step Reaction Sequences: Acetolysis, Acetylation, Oxidation, and Hydrolysis

The classic synthesis of 16-DPA from diosgenin involves a sequence of four key reactions. longdom.orgresearchgate.net

Acetolysis/Acetylation : The process begins with the acetolysis of diosgenin, typically by heating it with acetic anhydride (B1165640). longdom.orggoogle.com This reaction opens the spiroketal F-ring to form a furostenol derivative, pseudodiosgenin diacetate. longdom.orgacs.org This step isomerizes the spirostane into a more reactive intermediate. longdom.org

Oxidation : The double bond in the furostane side chain of pseudodiosgenin diacetate is then subjected to oxidative cleavage. longdom.orgacs.org Historically, chromium trioxide (CrO₃) has been the oxidant of choice due to its high efficiency and low cost, despite its toxicity. longdom.org This step yields an intermediate known as diosone. longdom.orggoogle.com

Hydrolysis/Degradation : The final step involves the hydrolysis and degradation of the diosone intermediate. google.com Refluxing in acetic acid cleaves the side chain, leading to the formation of the C-17 acetyl group and the desired C16-C17 double bond, yielding 16-dehydropregnenolone (B108158) acetate (B1210297). acs.org

A similar sequence is employed for the conversion of solasodine to 16-DPA. longdom.org

| Step | Reaction Type | Starting Material | Key Intermediate | Final Product |

|---|---|---|---|---|

| 1 | Acetolysis/Acetylation | Diosgenin | Pseudodiosgenin diacetate | - |

| 2 | Oxidation | Pseudodiosgenin diacetate | Diosone | - |

| 3 | Hydrolysis/Elimination | Diosone | - | 16-Dehydropregnenolone acetate |

Catalysis in 16-Dehydro Pregnenolone (B344588) Acetate Synthesis (e.g., Acid and Lewis Acid Catalysis)

Significant research has focused on optimizing the synthesis of 16-DPA by employing various catalysts to improve yields, reduce reaction times, and mitigate harsh reaction conditions.

The initial acetolysis step traditionally required high temperatures (around 200-250°C) and pressure. longdom.orggoogle.com To make this step more efficient, various acid catalysts have been investigated, including p-toluenesulphonic acid, pyridinium (B92312) hydrochloride, and ammonium (B1175870) chloride. longdom.org The use of Lewis acids, such as aluminum chloride (AlCl₃) or titanium tetrachloride, has been shown to facilitate the isomerization of the spirostane to the furostenol derivative under less demanding conditions. longdom.orgresearchgate.net For instance, using AlCl₃ with acetic anhydride can achieve high yields (up to 98%) in the transformation of diosgenin to pseudodiosgenin diacetate without the need for very high temperatures and pressures. researchgate.net

In the oxidation step, efforts have been made to replace the highly toxic chromium trioxide. Greener synthesis routes have been developed using a catalytic amount of potassium permanganate (B83412) (KMnO₄) in the presence of a co-oxidant like sodium periodate (B1199274) (NaIO₄). tandfonline.comgoogle.com The co-oxidant regenerates the active manganese species, allowing for a catalytic cycle that minimizes heavy metal waste. google.com Phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663), have also been used in conjunction with oxidizing agents like potassium dichromate to facilitate the reaction. ishs.orgactahort.org

Development of Oxidative Cleavage Strategies for Steroidal Ring Systems

The transformation of steroidal sapogenins, such as diosgenin and solasodine, into the valuable intermediate 16-Dehydro pregnenolone acetate (16-DPA) hinges on the critical step of oxidative cleavage of the steroidal ring system. core.ac.ukacs.org Historically, this has been a focal point of research, aiming to improve efficiency and reduce the environmental impact of the process.

A pivotal reaction in this context is the Marker degradation, which traditionally utilizes chromium trioxide (CrO₃) for the oxidative cleavage of the furostenol derivative's double bond. acs.org While effective, the high toxicity of chromium reagents has driven the search for greener alternatives. core.ac.uk One such alternative is potassium permanganate (KMnO₄), a versatile and more environmentally friendly oxidizing agent. core.ac.uk Research has demonstrated that KMnO₄, under specific conditions, can effectively cleave the substituted furan (B31954) ring of pseudodiosgenin or pseudosolasodine diacetate. core.ac.uk

Further refinements in oxidative cleavage have explored the use of potassium permanganate in the presence of a co-oxidant like sodium periodate (NaIO₄), which allows for a catalytic amount of the permanganate to be used, thereby minimizing waste. tandfonline.comtandfonline.com Another approach involves a biphasic system with potassium permanganate and a metal salt, such as ferric sulfate (Fe₂(SO₄)₃), which has been shown to induce an unexpected but useful oxidative cleavage of the E-ring in furostanes to yield 16,22-diketones. arkat-usa.org

In the context of solanidine, oxidative cleavage strategies have also been developed. One method involves the oxidation of an enamine intermediate with a system of sodium periodate, sodium iodide, and sodium bicarbonate to form a ketolactam, which then undergoes elimination to yield 16-DPA. arkat-usa.org This particular pathway highlights the diversity of reagents that can be employed for the targeted cleavage of steroidal ring systems.

One-Pot Synthesis Approaches for Enhanced Efficiency

The efficiency of these one-pot syntheses is often dependent on the solvent system used. Dichloroethane and dichloromethane (B109758) have been found to provide the highest yields of 16-DPA, while polar solvents like acetone (B3395972) tend to decrease the yield significantly. core.ac.uk Furthermore, the development of one-pot procedures that also incorporate greener reagents and milder reaction conditions represents a significant step towards more sustainable industrial production of this key steroidal intermediate. core.ac.ukresearchgate.net For instance, a one-pot method for synthesizing dehydroepiandrosterone (B1670201) from 16-DPA involves oximation, Beckmann rearrangement, and hydrolysis in a single sequence. google.com

Continuous Flow Synthesis Techniques for Scalable Production

Continuous flow synthesis has emerged as a powerful technique for the scalable and efficient production of this compound (16-DPA). acs.orgacs.org This methodology offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the ability to integrate multiple reaction steps into a single, streamlined process. acs.orgresearchgate.net

A telescoped multi-step continuous flow process has been successfully developed for the synthesis of 16-DPA from diosgenin. acs.orgresearchgate.net This integrated approach involves the sequential steps of acetylation/acetolysis, oxidative cleavage, and hydrolysis/elimination, all performed in a continuous manner. acs.org A key feature of this system is the use of in-line extraction and reaction monitoring, which allows for real-time control and optimization of the process while avoiding time-consuming workup and purification of intermediates. acs.orgresearchgate.net

Stereoselective Synthesis Methodologies from Pregnenolone Scaffolds

The stereoselective synthesis of this compound (16-DPA) and its derivatives from pregnenolone scaffolds is a critical area of research, as the biological activity of steroids is highly dependent on their stereochemistry. These methodologies aim to control the formation of specific stereoisomers during the synthetic process.

One key transformation is the introduction of the C16-C17 double bond in the pregnenolone skeleton. This is often achieved through the elimination of a suitable leaving group at the C17 position. The stereochemistry of the starting material and the choice of reagents and reaction conditions are crucial for achieving the desired stereoselectivity.

Furthermore, microbial transformations offer a powerful tool for stereoselective synthesis. For instance, the bioconversion of 16-dehydropregnenolone by Arthrobacter simplex can lead to the formation of a novel androstane (B1237026) analogue, 17β-hydroxy-16α-methoxyandrosta-1,4-dien-3-one, in a multi-step process that includes a novel microbial generation of a methoxy (B1213986) group from a double-bond transformation. nih.gov This highlights the potential of biocatalysis to achieve high stereoselectivity in steroid synthesis.

While direct stereoselective synthesis of the Δ¹⁶ double bond from a saturated pregnenolone acetate is challenging, the focus of stereoselective methods often lies in the subsequent functionalization of the 16-DPA molecule. For example, the synthesis of novel 16-dehydropregnenolone acetate derivatives containing a triazole ring at C-21 and various ester moieties at C-3 has been explored for their potential as 5α-reductase inhibitors. nih.gov The stereochemical control during the introduction of these new functionalities is paramount for their intended biological activity.

Degradation Pathways from Solanidine (e.g., Von Braun and Hofmann Reactions)

Solanidine, a steroidal alkaloid found in potatoes, presents an alternative starting material to diosgenin for the synthesis of this compound (16-DPA). arkat-usa.orgwur.nl The conversion of solanidine to 16-DPA involves the degradation of its complex E,F-ring system. arkat-usa.orgresearchgate.net

The Von Braun reaction has been identified as a key method for opening the E,F-ring system of solanidine. arkat-usa.orgwur.nlresearchgate.net This reaction, when applied to acetylated solanidine, successfully opens the E-ring in a good yield. wikipedia.org However, the use of the hazardous reagent cyanogen (B1215507) bromide (BrCN) in the Von Braun reaction is a significant drawback, and investigations into safer alternatives have been pursued, though without success so far. arkat-usa.orgwur.nlresearchgate.net

Following the ring opening, further degradation is necessary. The Hofmann degradation has been successfully employed on a Δ¹⁶ derivative of the ring-opened product to yield a desired triene intermediate, which is a precursor to 16-DPA. arkat-usa.orgwur.nlresearchgate.net

A more elegant approach for the transformation of solanidine to 16-DPA involves the conversion of solanidine to 3β-acetoxy-5,20(22)-solanidiene, which is then oxidized with a sodium periodate-iodide system. The resulting keto-lactam undergoes elimination of the lactam moiety to afford 16-DPA. researchgate.net

Green Chemistry Principles and Sustainable Production of this compound

The application of green chemistry principles to the synthesis of this compound (16-DPA) is crucial for minimizing the environmental impact of its production. tandfonline.comtandfonline.com This involves a shift away from hazardous reagents and solvents towards more sustainable alternatives. researchgate.net The traditional Marker degradation process, for example, utilized toxic reagents and heavy-metal catalysts, leading to significant waste generation. mdpi.com

Modern synthetic approaches focus on improving the sustainability of the process. This includes the development of one-pot syntheses that reduce waste by eliminating intermediate purification steps and the use of continuous flow systems that minimize solvent consumption and improve reaction monitoring. core.ac.ukresearchgate.net Furthermore, microbial transformations are being explored as a greener alternative, offering the potential for reduced waste and increased productivity. mdpi.com

Implementation of Environmentally Benign Reagents and Solvents

A key aspect of greening the synthesis of this compound (16-DPA) is the replacement of hazardous reagents and solvents with more environmentally friendly options. tandfonline.comtandfonline.com A significant advancement has been the move away from chromium trioxide (CrO₃) and manganese dioxide (MnO₂) as oxidizing agents in the cleavage of the steroidal side chain. tandfonline.comtandfonline.comresearchgate.net

Potassium permanganate (KMnO₄) has been successfully implemented as a greener alternative to chromium-based oxidants. core.ac.ukacs.org To further reduce the environmental footprint, the oxidation step has been made catalytic by using a small amount of KMnO₄ (e.g., 5 mol%) in the presence of a co-oxidant like sodium periodate (NaIO₄). tandfonline.comtandfonline.com This catalytic approach significantly reduces the generation of heavy metal waste. tandfonline.comtandfonline.com

Strategies for Minimizing Hazardous Waste Generation (e.g., Chromium- and MnO2-free methods)

A significant advancement in the synthesis of 16-DPA from the naturally occurring sapogenin, diosgenin, involves the development of manufacturing processes that eliminate the use of hazardous heavy metals like chromium and manganese. tandfonline.comtandfonline.com Traditional methods often rely on stoichiometric oxidation with chromium trioxide (CrO₃), a process that generates substantial toxic chromium waste, posing significant environmental and disposal challenges. arkat-usa.orglongdom.org

To circumvent these issues, a green, three-step synthesis has been developed that is free from both chromium and manganese dioxide (MnO₂). tandfonline.com This process holds several advantages over conventional methods, including lower temperature and pressure requirements, reduced reaction times, and the elimination of hazardous by-products. tandfonline.com

The key steps in this improved synthesis are:

Acetolysis and Acetylation: Diosgenin undergoes acetolysis using acetic anhydride (Ac₂O) as both a reagent and a solvent, in combination with a Lewis acid like aluminum chloride (AlCl₃). This step avoids the high temperatures and pressures of earlier methods. tandfonline.comtandfonline.com

Catalytic Oxidation: The intermediate, pseudodiosgenin diacetate (PDA), is then oxidized. The innovation in this step is the use of a catalytic amount of potassium permanganate (KMnO₄, 5 mol%) with sodium periodate (NaIO₄) as a co-oxidant. tandfonline.comtandfonline.com The co-oxidant regenerates the MnO₂ produced during the reaction back to the active oxidant, which makes the process catalytic and drastically reduces the amount of manganese waste. google.com This catalytic system effectively replaces the large quantities of toxic chromium reagents used in older procedures. tandfonline.comgoogle.com

Hydrolysis: The resulting product from the oxidation step is hydrolyzed to yield the final 16-DPA. tandfonline.com

This chromium- and MnO₂-free method represents a significant step towards a more sustainable and economically viable production of 16-DPA. google.com

| Parameter | Conventional Method | Green (Cr/MnO₂-free) Method | Reference |

|---|---|---|---|

| Oxidizing Agent | Chromium Trioxide (CrO₃) | KMnO₄ (catalytic) / NaIO₄ (co-oxidant) | tandfonline.comtandfonline.com |

| Waste Generation | High levels of toxic chromium waste | Significantly less, non-toxic waste | tandfonline.comtandfonline.com |

| Reaction Conditions | High temperature and pressure | Lower temperature, atmospheric pressure | tandfonline.com |

| Safety/Environmental Impact | High, due to toxic and carcinogenic reagents | Improved, environmentally benign | google.com |

Biotransformation and Microbial Conversion of Steroidal Precursors

Biotransformation, utilizing the metabolic capabilities of microorganisms, presents a powerful and environmentally sound alternative to conventional chemical synthesis for producing steroid intermediates. researchgate.netresearchgate.net Microbial conversions can offer high selectivity and operate under mild conditions, often accomplishing in a single step what would require a multi-step chemical process. pjmonline.org The conversion of 16-DPA is a potential alternative route for the production of valuable androstanes, which typically relies on the bioconversion of soy sterols. pjmonline.org

Identification and Characterization of Microorganisms for Steroid Bioconversion (e.g., Delftia acidovorans)

The selection of an appropriate microorganism is critical for a successful biotransformation process. For the conversion of 16-DPA, the bacterium Delftia acidovorans (formerly classified as Comamonas acidovorans) has been identified as a highly effective biocatalyst. researchgate.netwikipedia.org

Specifically, the strain Delftia acidovorans MTCC 3363 has been shown to convert 16-DPA exclusively to 4-androstene-3,17-dione (AD) . researchgate.net This high degree of specificity is a major advantage, as it simplifies downstream processing and purification. The bioconversion involves the cleavage of the side chain of 16-DPA without affecting the steroid's core structure. researchgate.net

In other studies, mixed cultures of Pseudomonas diminuta MTCC 3361 and Comamonas acidovorans MTCC 3362 have been used to convert 16-DPA into androsta-1,4-diene-3,17-dione (ADD) , another important steroid intermediate. pjmonline.orgnih.gov

Optimization of Bioconversion Parameters: pH, Temperature, Substrate Concentration, Surfactants, and Carrier Solvents

To maximize the efficiency of the bioconversion of 16-DPA to 4-androstene-3,17-dione (AD) by Delftia acidovorans MTCC 3363, several process parameters have been optimized. researchgate.net

pH: The optimal pH for the conversion was found to be 7.0 in a buffered medium. researchgate.net

Temperature: The highest yield of AD (~71.8 mol%) was achieved at 30°C. Increasing the temperature to 35°C significantly reduced the yield and led to the formation of byproducts like ADD. researchgate.net

Substrate Concentration: The maximum conversion was recorded at a 16-DPA concentration of 0.5 mg/ml. Higher concentrations led to a decrease in the conversion efficiency. pjmonline.orgresearchgate.net

Surfactants: The effect of nonionic surfactants (Tween 40, Tween 80, and Triton X-100) was tested to improve the dispersion of the hydrophobic steroid substrate. However, all tested surfactants were found to negatively influence the accumulation of AD. researchgate.net

Carrier Solvents: Due to the low aqueous solubility of steroids, carrier solvents are often necessary. In the biotransformation of 16-DPA, dioxan was identified as the most effective carrier solvent for achieving a high conversion rate. researchgate.net

| Parameter | Optimal Condition for D. acidovorans MTCC 3363 | Observation | Reference |

|---|---|---|---|

| pH | 7.0 | Maximal conversion achieved in buffered medium. | researchgate.net |

| Temperature | 30°C | Yield reduced at 35°C with byproduct formation. No AD accumulation at 40°C. | researchgate.net |

| Substrate Concentration | 0.5 mg/ml | Higher concentrations (1.0 and 1.5 mg/ml) decreased mol% conversion. | pjmonline.orgresearchgate.net |

| Surfactants (Nonionic) | None | Tween 40, Tween 80, and Triton X-100 all had a deleterious effect on bioconversion. | researchgate.net |

| Carrier Solvent | Dioxan | Found to be the best carrier solvent for the biotransformation. | researchgate.net |

Enzymatic Pathways and Functionalization of Pregnane-Type Steroids

The microbial conversion of pregnane-type steroids like 16-DPA involves a series of enzymatic reactions that functionalize and degrade the molecule. The key transformation is the cleavage of the C-17β acetyl side chain. nih.gov

In the fungus Penicillium lanosocoeruleum, the transformation of 16-dehydropregnenolone involves several steps. The reactions are primarily related to the D-ring of the steroid. The process is initiated by an oxidation in the D-ring, leading to an enol acetate. This intermediate is then rapidly hydrolyzed by an esterase enzyme. Following hydrolysis, it undergoes a non-enzymatic rearrangement to form dehydroepiandrosterone (DHEA), which can be further oxidized into its corresponding lactone. nih.gov

Furthermore, modifications to the A-ring can occur through the action of the 3β-hydroxy-steroid dehydrogenase/5-ene-4-ene isomerase (3β-HSD) enzyme system. This enzymatic action is a critical factor that affects the final composition of the product mixture, converting the 3β-hydroxy-5-ene structure into a 3-oxo-4-ene moiety. nih.govhormonebalance.org

Role of Hydroxylase Inhibitors in Controlling Bioconversion Selectivity

In many steroid biotransformations, unwanted hydroxylation of the steroid nucleus by microbial cytochrome P450 hydroxylases can lead to a mixture of byproducts, reducing the yield and complicating purification. nih.gov To counter this, hydroxylase inhibitors are often added to the culture medium to block these side reactions and improve the selectivity of the desired conversion.

However, a significant finding in the bioconversion of 16-DPA by Delftia acidovorans MTCC 3363 is that the addition of 9α-hydroxylase inhibitors is not required to prevent the formation of byproducts. researchgate.net The microorganism inherently possesses the enzymatic machinery to exclusively convert 16-DPA to AD without further degradation or unwanted hydroxylation, demonstrating remarkable selectivity. researchgate.net

This is in contrast to other systems, such as the mixed culture conversion of 16-DPA to ADD, where the addition of 9α-hydroxylase inhibitors failed to prevent the further breakdown of the target product into nonsteroidal compounds. nih.gov This highlights the unique advantage of using a highly specific microbial strain like D. acidovorans MTCC 3363, as it eliminates the need for inhibitors, thereby simplifying the process and reducing costs.

Synthesis of Key Steroidal Drug Precursors from this compound

The chemical architecture of 16-DPA provides a foundational scaffold for the synthesis of numerous essential steroidal drugs. Its transformation into various drug precursors is a critical aspect of pharmaceutical manufacturing. himpharm.com

Formation of Corticosteroid Scaffolds

16-DPA is a crucial starting material for the synthesis of a wide range of corticosteroids. wikipedia.orglongdom.org These drugs are vital for their anti-inflammatory and immunosuppressive properties. The synthetic pathways often involve a series of reactions to introduce key functional groups at various positions of the steroid nucleus. For instance, the synthesis of corticosteroids like hydrocortisone, dexamethasone, and betamethasone (B1666872) from 16-DPA involves multiple steps, including the introduction of a hydroxyl group at C-17 and C-21 and modifications to the A and B rings of the steroid. wikipedia.org A key transformation is the epoxidation of the C16-C17 double bond, which can then be opened to introduce the desired functionalities. researchgate.net

Pathways to Sex Hormone Precursors (e.g., Androgens, Estrogens, Progestogens)

16-DPA serves as a versatile precursor for the synthesis of various sex hormones, including androgens, estrogens, and progestogens. wikipedia.orghimpharm.comresearchgate.net

Androgens: A significant application of 16-DPA is its conversion to androgens. For example, it can be transformed into dehydroepiandrosterone (DHEA) and subsequently to testosterone (B1683101). himpharm.comresearchgate.net One documented bioconversion process utilizes the microorganism Delftia acidovorans to convert 16-DPA exclusively to 4-androstene-3,17-dione (AD), a direct precursor to testosterone. researchgate.net

Estrogens: The synthesis of estrogens, such as estradiol, from 16-DPA involves the aromatization of the A ring of the steroid nucleus, a key step that is often preceded by the removal of the C-19 methyl group. wikipedia.org

Progestogens: 16-DPA is also a key intermediate in the production of progestogens like progesterone. wikipedia.orggoogle.com The conversion typically involves the removal of the C16-C17 double bond through hydrogenation, followed by other necessary modifications. google.com

Synthesis and Characterization of Novel Pregnane Derivatives

The reactivity of the C16-C17 double bond and other positions in the 16-DPA molecule allows for the synthesis of a wide array of novel pregnane derivatives with potential therapeutic applications.

Functionalization with Heterocyclic Rings (e.g., Triazoles, Imidazoles at C-21)

The introduction of heterocyclic rings, such as triazoles and imidazoles, into the pregnane skeleton has been an area of active research. These modifications can significantly alter the biological activity of the parent steroid.

Triazoles: Researchers have synthesized 16-dehydropregnenolone acetate derivatives containing a triazole ring at the C-21 position. nih.govnih.gov For example, 3β-hydroxy-21-(1H-1,2,4-triazol-1-yl)pregna-5,16-dien-20-one and its acetate derivative have been synthesized and evaluated for their cytotoxic activity. nih.gov The synthesis of condensed pregnano[17,16-d]triazolines has also been achieved through the 1,3-dipolar cycloaddition of 16-dehydropregnenolone acetate with organic azides under high pressure. researchgate.net

Imidazoles: Similarly, pregnane derivatives with an imidazole (B134444) moiety at C-21, such as 3β-hydroxy-21-(1H-imidazol-1-yl)pregna-5,16-dien-20-one, have been synthesized from 16-dehydropregnenolone acetate. nih.gov These compounds have shown inhibitory effects on the proliferation of various cancer cell lines. nih.gov

| Compound | Starting Material | Modification | Reference |

| 3β-hydroxy-21-(1H-1,2,4-triazol-1-yl)pregna-5,16-dien-20-one | 16-Dehydropregnenolone acetate | Introduction of a triazole ring at C-21 | nih.gov |

| 3β-hydroxy-21-(1H-imidazol-1-yl)pregna-5,16-dien-20-one | 16-Dehydropregnenolone acetate | Introduction of an imidazole ring at C-21 | nih.gov |

| Pregnano[17,16-d]triazolines | 16-Dehydropregnenolone acetate | 1,3-dipolar cycloaddition with organic azides | researchgate.net |

Preparation of Oxime Esters and Epoxide Derivatives

Oxime Esters: Oxime esters of pregnane derivatives have been synthesized from 16-DPA. For instance, 3β-acetoxy-pregn-5,16-diene-20-one O-(2-(6-methoxynaphthalene-2yl) propionyl) oxime and 3β-hydroxy-pregn-5,16-diene-20-one O-(2-(4-isobutyl phenyl) propionyl) oxime have been prepared by reacting 3β-acetoxy-5,16-pregnadien-20-oxime with NSAIDs like naproxen (B1676952) and ibuprofen (B1674241), respectively. benthamdirect.com C20 oxime ester derivatives prepared from 16-dehydropregnenolone acetate have also demonstrated cytotoxicity against various cancer cell lines. nih.gov

Epoxide Derivatives: The C16-C17 double bond in 16-DPA is readily susceptible to epoxidation. Treatment of 3β-acetoxy-5,16-pregnadiene-20-one with hydrogen peroxide in the presence of sodium hydroxide (B78521) yields the corresponding epoxide. researchgate.net The resulting epoxide, 3β-hydroxy-16α,17α-epoxypregn-5-ene-20-one, is a versatile intermediate that can be opened to yield various polyhydroxy derivatives. researchgate.netbenthamdirect.com

| Derivative Type | Synthetic Approach | Example Product | Reference |

| Oxime Esters | Reaction of pregnenolone oxime with NSAIDs | 3β-acetoxy-pregn-5,16-diene, 20-one O-(2-(6-methoxynaphthalene-2yl) propionyl) oxime | benthamdirect.com |

| Epoxide Derivatives | Epoxidation of the C16-C17 double bond | 3β-hydroxy-16α,17α-epoxypregn-5-ene-20-one | researchgate.netbenthamdirect.com |

Synthesis of Pregnane Glycosides and Esterification Products

Pregnane Glycosides: The synthesis of pregnane glycosides from 16-DPA derivatives has been explored to enhance their biological properties. For example, a novel pregnane glycoside, 3β-[2′,3′,4′,6′-tetra-O-acetyl-β-D-glucopyranosyl]-Oxy-20β-hydroxy-16α-methoxy-pregn-5-ene, has been synthesized from a derivative of 16-DPA. benthamdirect.com Another study describes the synthesis of C-16 substituted pregnane glycosides using the imidate method with BF3:Et2O as a catalyst. nih.gov

Esterification Products: Esterification at various hydroxyl groups of 16-DPA and its derivatives is a common strategy to modify their physicochemical properties. For instance, esterification of 3,16-dihydroxy pregn-5-ene-20-one and 3,16,17-trihydroxy pregn-5-ene-20-one with ibuprofen has been reported. benthamdirect.com Furthermore, the synthesis of 4-chlorobenzoate (B1228818) and 2-chlorobenzoate (B514982) derivatives of 3β-hydroxy-5,16-pregnadiene-20-one has been accomplished. nih.gov

Stereoselective Synthesis of Cholanic Acid Derivatives

Current research literature does not provide specific details on the direct stereoselective synthesis of cholanic acid derivatives starting from 16-dehydropregnenolone acetate. Cholanic acids are typically synthesized from cholesterol through a series of enzymatic reactions involving ring modifications and side-chain cleavage. researchgate.net While 16-DPA is a key intermediate in the synthesis of many steroids, its specific application as a direct precursor for cholanic acid derivatives is not extensively documented in the available studies. wikipedia.orgcore.ac.uk

Biochemical and Cellular Activities of this compound Derivatives (In Vitro Studies)

Researchers have synthesized and evaluated various derivatives of 16-DPA to explore their potential therapeutic applications. These studies provide insight into their interactions with key enzymes and receptors, as well as their effects on cancer cells.

Enzyme Inhibition Studies (e.g., 5α-Reductase Isoenzymes)

The enzyme 5α-reductase is a critical target in androgen-dependent conditions as it converts testosterone into the more potent dihydrotestosterone (B1667394) (DHT). nih.gov A study focused on synthesizing a series of 16-dehydropregnenolone acetate derivatives that feature a triazole ring at the C-21 position and different ester groups at the C-3 position. nih.gov These novel compounds were designed as potential inhibitors of both type 1 and type 2 5α-reductase isoenzymes. nih.gov

The results indicated that, for the most part, the synthesized derivatives exhibited lower inhibitory activity against both isoenzymes when compared to finasteride, a known inhibitor. nih.gov However, two specific derivatives were exceptions to this trend. nih.gov

Table 1: Inhibitory Activity of 16-DPA Derivatives on 5α-Reductase Isoenzymes

| Compound Name | Inhibitory Activity Compared to Finasteride |

|---|---|

| 20-oxo-21-(1H-1,2,4-triazole-1-yl)pregna-5,16-dien-3β-yl-propionate | Comparable or Higher |

| 20-oxo-21-(1H-1,2,4-triazole-1-yl)pregna-5,16-dien-3β-yl-pentanoate | Comparable or Higher |

| Other tested triazole derivatives | Lower |

Source: nih.gov

Receptor Interaction and Binding Capacity Assessments (e.g., Androgen Receptor)

The androgen receptor (AR) plays a crucial role in the progression of diseases like prostate cancer. nih.gov Dihydrotestosterone (DHT), the product of 5α-reductase, has a high affinity for the AR. nih.gov Research into 16-DPA derivatives is often aimed at indirectly modulating AR activity by inhibiting DHT production. nih.gov One study on novel 16-DPA derivatives with a triazole ring at C-21 explicitly included the determination of their binding capacity to the androgen receptor as a key objective. nih.gov This line of inquiry seeks to understand how these synthetic steroids might interfere with the hormonal signaling pathways that drive certain cancers.

Modulation of Cellular Proliferation in Cancer Cell Lines (e.g., PC-3, MCF7, SK-LU-1)

The cytotoxic effects of newly synthesized 16-DPA derivatives have been evaluated against a panel of human cancer cell lines, including PC-3 (prostate), MCF7 (breast), and SK-LU-1 (lung). nih.gov In a study of triazole derivatives of 16-DPA, significant cytotoxic activity was observed for specific compounds against the SK-LU-1 lung cancer cell line. nih.gov

The findings highlighted a structure-activity relationship: derivatives with a hydroxyl or acetoxy group at the C-3 position were more likely to exhibit anticancer effects. nih.gov Conversely, derivatives containing an alicyclic ester group at the C-3 position showed no significant biological activity. nih.gov

Table 2: Cytotoxic Activity of 16-DPA Derivatives on SK-LU-1 Cancer Cell Line

| Compound Name | Cytotoxic Activity |

|---|---|

| 3β-hydroxy-21-(1H-1,2,4-triazole-1-yl)pregna-5,16-dien-20-one | 80% |

| 20-oxo-21-(1H-1,2,4-triazole-1-yl)pregna-5,16-dien-3β-yl-acetate | 80% |

Source: nih.gov

Derivatization and Downstream Transformations of 16 Dehydro Pregnenolone Acetate

Exploration of Metabolic Transformations by Fungal Enzymes

The biotransformation of steroidal compounds by microorganisms, particularly fungi, represents a significant area of research for the synthesis of novel and high-value steroid derivatives. Fungal enzyme systems, known for their high regio- and stereoselectivity, can catalyze a variety of reactions, including hydroxylations, oxidations, and ring cleavage, under mild conditions. researchgate.netslideshare.net While direct fungal metabolism of 16-Dehydropregnenolone (B108158) Acetate (B1210297) (16-DPA) is a specialized area of study, research into its close structural analog, 16-dehydropregnenolone, provides significant insights into the potential enzymatic pathways.

A key study investigating the metabolic fate of pregnene-based steroids utilized the fungal strain Penicillium lanosocoeruleum KCH 3012. nih.govscispace.com This fungus demonstrated a remarkable capability to metabolize 16-dehydropregnenolone through a multi-step transformation process primarily involving oxidation. nih.gov The presence of the double bond at the C-16 position in the steroid's D-ring was observed to accelerate the rate of metabolism within that ring. nih.gov

The metabolic pathway in P. lanosocoeruleum involves several key enzymatic steps. Initially, the D-ring of 16-dehydropregnenolone undergoes oxidation, leading to the formation of an enol acetate. This intermediate is then rapidly hydrolyzed by an esterase enzyme. Following hydrolysis, the molecule undergoes a non-enzymatic rearrangement to yield dehydroepiandrosterone (B1670201) (DHEA), which is subsequently oxidized further. nih.gov

The primary transformation observed is a Baeyer-Villiger oxidation. researchgate.netscispace.com This reaction, catalyzed by Baeyer-Villiger monooxygenases (BVMOs), involves the insertion of an oxygen atom adjacent to a ketone, resulting in the formation of a lactone. In the case of 16-dehydropregnenolone, this leads to the cleavage of the side chain and the formation of D-ring lactones. nih.gov The final products identified from the biotransformation of 16-dehydropregnenolone by P. lanosocoeruleum were two distinct lactones: 3β-hydroxy-17a-oxa-D-homo-androst-5-en-17-one and testololactone. nih.govscispace.com The composition of the product mixture is influenced by the activity of 3β-hydroxysteroid dehydrogenase (3β-HSD), another key fungal enzyme. nih.gov

This research underscores the potential of fungal enzymes to execute complex transformations on the 16-dehydropregnenolone scaffold. The ability of Penicillium lanosocoeruleum to perform efficient Baeyer-Villiger oxidations highlights a powerful biocatalytic tool for generating modified steroidal structures from 16-DPA derivatives. nih.gov

Table 1: Fungal Biotransformation of 16-Dehydropregnenolone

| Fungal Species | Substrate | Key Transformation(s) | Metabolic Products |

|---|---|---|---|

| Penicillium lanosocoeruleum KCH 3012 | 16-Dehydropregnenolone | Oxidation, Hydrolysis, Baeyer-Villiger Oxidation | 3β-hydroxy-17a-oxa-D-homo-androst-5-en-17-one, Testololactone |

Analytical and Spectroscopic Characterization of 16 Dehydro Pregnenolone Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 16-DPA, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR: The proton NMR spectrum of 16-DPA displays characteristic signals that confirm the presence of key functional groups and the steroid backbone. For instance, a triplet signal observed around δ 5.37 ppm is attributed to the vinylic proton at the C5 position. lgcstandards.com The acetyl methyl group protons of the acetate (B1210297) ester at C3 typically appear as a sharp singlet around δ 2.04 ppm. lgcstandards.com

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This technique is essential for confirming the carbon skeleton and the presence of quaternary carbons, which are not observed in ¹H NMR.

Detailed NMR data for 16-Dehydropregnenolone (B108158) acetate are presented below:

Interactive Table: ¹H NMR Spectroscopic Data for 16-Dehydropregnenolone Acetate Data presented is representative and may vary slightly based on solvent and experimental conditions.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | ~4.57 | m | |

| H-5 | ~5.37 | t | |

| H-18 (CH₃) | ~0.98 | s | |

| H-19 (CH₃) | ~1.03 | s | |

| H-21 (CH₃) | ~2.29 | s | |

| Acetyl (CH₃) | ~2.04 | s |

Interactive Table: ¹³C NMR Spectroscopic Data for 16-Dehydropregnenolone Acetate Data presented is representative and may vary slightly based on solvent and experimental conditions.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-3 | ~73.7 |

| C-5 | ~139.6 |

| C-6 | ~121.9 |

| C-16 | ~157.0 |

| C-17 | ~147.0 |

| C-18 | ~18.6 |

| C-19 | ~19.2 |

| C-20 (C=O) | ~195.0 |

| C-21 | ~31.6 |

| Acetyl (CH₃) | ~21.4 |

| Acetyl (C=O) | ~170.5 |

Infrared (IR) and Mass Spectrometry (MS) Techniques

IR and MS are fundamental techniques used to identify functional groups and determine the molecular weight and fragmentation pattern of 16-DPA.

Infrared (IR) Spectroscopy: The IR spectrum of 16-DPA reveals characteristic absorption bands corresponding to its specific functional groups. The presence of the α,β-unsaturated ketone in the D-ring and the acetate ester at C3 are clearly identifiable.

Interactive Table: Key IR Absorption Bands for 16-Dehydropregnenolone Acetate

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| Acetate Ester C=O | Stretch | ~1730 |

| α,β-Unsaturated Ketone C=O | Stretch | ~1660 |

| C=C Double Bond | Stretch | ~1610 |

| C-O Ester | Stretch | ~1240 |

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition of 16-DPA. High-resolution mass spectrometry (HRMS) can determine the monoisotopic mass with high accuracy, which for 16-DPA is 356.235 g/mol . lgcstandards.com Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows a fragmentation pattern with a top peak at m/z 43, corresponding to the acetyl group [CH₃CO]⁺, and another high-intensity peak at m/z 296. nih.gov

Interactive Table: Predicted Mass Spectrometry Data for 16-Dehydropregnenolone Acetate Adducts

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 357.24242 |

| [M+Na]⁺ | 379.22436 |

| [M-H]⁻ | 355.22786 |

| [M]⁺ | 356.23459 |

Chromatographic Methodologies

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of 16-DPA and its derivatives from reaction mixtures and biological matrices.

Thin Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress and assessing the purity of fractions. For steroids like 16-DPA, silica (B1680970) gel plates are commonly used as the stationary phase. silicycle.com The choice of mobile phase is critical and is typically a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate or acetone). silicycle.com The ratio is adjusted to achieve optimal separation with Rƒ values ideally between 0.15 and 0.85. silicycle.com Visualization can be achieved under UV light or by staining with reagents like sulfuric acid followed by heating.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for the quantitative analysis and purity verification of 16-DPA, with suppliers often quoting purity levels greater than 98% based on this method. tcichemicals.comtcichemicals.com A highly accurate and precise reversed-phase HPLC-UV method has been developed for the related compound, 16-dehydropregnenolone (DHP), which can be adapted for 16-DPA. nih.gov

Stationary Phase: A C18 column is typically used. nih.gov

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) and water. For DHP, a ratio of 55:45 (v/v) has been proven effective. nih.gov

Detection: Detection is commonly performed using a UV detector set at a wavelength where the α,β-unsaturated ketone chromophore absorbs strongly, such as 248 nm for DHP. nih.gov

Quantitation: The method demonstrates high sensitivity, with a limit of quantitation often in the low ng/mL range, making it suitable for pharmacokinetic studies. nih.gov

Gas-Liquid Chromatography (GLC): Also known as Gas Chromatography (GC), this technique is suitable for the analysis of thermally stable and volatile compounds. The existence of GC-MS data for 16-DPA confirms its suitability for this method. nih.gov For analysis, the steroid may be derivatized to increase its volatility and thermal stability, although it can also be analyzed directly. The instrument uses a carrier gas (like helium or nitrogen) to move the compound through a column with a liquid stationary phase, and retention times are used for identification.

Advanced Structural Determination Techniques (e.g., Single Crystal X-ray Analysis)

For an unambiguous determination of the three-dimensional molecular structure, including the absolute stereochemistry, single crystal X-ray analysis is the gold standard. This technique involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom in the crystal lattice.

The crystal structure of 16-Dehydropregnenolone acetate has been determined and is available in the Cambridge Structural Database (CSD), confirming its molecular geometry and stereochemical configuration. nih.gov This provides definitive proof of the structure elucidated by spectroscopic methods.

Methodologies for Assessing In Vitro Biological Activities

To evaluate the biological effects of 16-DPA and its derivatives, a variety of in vitro assays are employed. These assays can measure effects on cell viability, gene expression, and interactions with specific molecular targets.

SBR and XTT Assays: Colorimetric assays are widely used to assess cell viability and the cytotoxic effects of compounds on cell lines. nih.govnih.gov The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a prominent example. acs.org In this assay, metabolically active cells reduce the yellow XTT tetrazolium salt to a soluble orange formazan (B1609692) product. nih.gov The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of viable cells, allowing for the quantification of a compound's effect on cell proliferation or its cytotoxicity. acs.orgresearchgate.net

Real-Time PCR: Real-time Polymerase Chain Reaction (also known as quantitative PCR or qPCR) is a powerful technique for measuring changes in gene expression in response to treatment with a compound like 16-DPA. tcichemicals.comresearchgate.net The process involves extracting RNA from treated cells, converting it to complementary DNA (cDNA), and then amplifying specific target gene sequences. researchgate.net The amplification is monitored in real-time using fluorescent dyes. nih.gov This allows researchers to quantify the relative expression levels of genes involved in steroid metabolism or other relevant pathways, providing insight into the compound's mechanism of action at the genetic level. tcichemicals.comresearchgate.net

Molecular Docking and Transactivation Assays:

Molecular Docking: This computational technique is used to predict the binding orientation and affinity of a ligand (like a 16-DPA derivative) to the active site of a target protein, such as a nuclear receptor. mdpi.com For instance, derivatives of 16-DPA can be docked into the ligand-binding domain of the farnesoid X receptor (FXR) to explore potential antagonistic or agonistic interactions that could explain observed biological activities. researchgate.netmdpi.com

Transactivation Assays: These cell-based reporter gene assays are used to functionally measure the ability of a compound to activate or inhibit a nuclear receptor. nih.gov Cells are engineered to express the nuclear receptor of interest and a reporter gene (like luciferase) linked to a promoter containing the receptor's specific response elements. sigmaaldrich.com An increase or decrease in reporter gene activity after treatment with the test compound indicates an agonistic or antagonistic effect on the receptor, respectively. nih.gov This is a key method for identifying and characterizing the activity of steroid derivatives at specific receptor targets. sigmaaldrich.com

Industrial Relevance and Future Academic Research Directions

Economic and Technical Considerations for Scale-Up and Commercial Production

16-Dehydropregnenolone (B108158) acetate (B1210297) (16-DPA) is a pivotal intermediate, or synthon, in the commercial production of a vast array of semisynthetic steroids. wikipedia.org Its industrial significance stems from its strategic position as a versatile building block for synthesizing high-value active pharmaceutical ingredients (APIs), including corticosteroids, sex hormones, and oral contraceptives. longdom.orgresearchgate.net The economic viability and technical feasibility of 16-DPA production are therefore critical for the broader steroid pharmaceutical market.

The conversion of these sapogenins to 16-DPA involves a multi-step chemical process, historically known as the Marker degradation. wikipedia.org Key steps include acetolysis to open the spiroketal side chain, followed by oxidation and hydrolysis. longdom.orgresearchgate.net Significant research has focused on optimizing this process for large-scale production to improve yield, reduce costs, and enhance safety and environmental performance.

Technical considerations for scale-up revolve around several key process parameters:

Reaction Conditions: Early methods required high temperatures (around 200°C) and high pressure, which are energy-intensive and require specialized industrial reactors. longdom.orggoogle.com More recent developments focus on processes that operate at lower temperatures and atmospheric pressure, often through the use of efficient catalysts. researchgate.netacs.org

The table below summarizes various approaches to 16-DPA synthesis, highlighting the technical differences and reported yields.

| Starting Material | Key Process Features | Reported Overall Yield | Reference(s) |

| Diosgenin (B1670711) | Three-step process; pressure reactor (5-6 kg/cm ²); xylene solvent | >60% | longdom.org |

| Diosgenin, Solasodine (B1681914) | One-pot synthesis; eco-friendly reagents | 75% | acs.orgcore.ac.uk |

| Solanidine (B192412) | 9-step conversion via spirosolane (B1244043) intermediates | 30% | arkat-usa.orgresearchgate.net |

| Diosgenin | Continuous flow, telescoped multi-step process | Not specified | acs.org |

| Diosgenin | Catalytic method using pyridine | 65-69% | google.com |

These ongoing optimizations in chemical synthesis are critical for maintaining a cost-effective and stable supply of 16-DPA, directly impacting the economics of producing numerous essential steroid-based medicines.

Impact on Pharmaceutical Manufacturing Efficiency and Supply Chains

The availability of 16-DPA has a profound impact on the efficiency of pharmaceutical manufacturing and the stability of the global steroid supply chain. himpharm.com It functions as a universal precursor, analogous to 6-aminopenicillanic acid (6-APA) for penicillins, allowing manufacturers to streamline the production of a diverse portfolio of steroidal drugs from a single, common intermediate. wikipedia.org

This convergence on 16-DPA offers several advantages for manufacturing efficiency:

Process Standardization: Pharmaceutical companies can standardize equipment and processes around the conversion of 16-DPA, leading to economies of scale, improved process control, and reduced capital investment in multiple, distinct manufacturing lines.

Enhanced Quality Control: Focusing on the production and purification of a single key intermediate allows for more robust quality control measures, ensuring a consistent and high-purity starting material for all subsequent steroid syntheses.

From a supply chain perspective, 16-DPA is a critical node. The stability of its supply chain directly influences the availability of dozens of essential medicines used in hormone replacement therapies and for treating inflammatory and autoimmune conditions. expertmarketresearch.comimarcgroup.com Key factors affecting the 16-DPA supply chain include:

Raw Material Sourcing: The supply chain begins with the cultivation and harvesting of plant sources for diosgenin and other sapogenins. expertmarketresearch.com This exposes the industry to agricultural variabilities, including climate, crop diseases, and geopolitical factors in sourcing regions like Mexico. wikipedia.orgexpertmarketresearch.com Efforts to diversify raw material sources, such as using potato-derived solanidine, aim to mitigate these risks. arkat-usa.org

Manufacturing Bottlenecks: Ensuring a consistent and reliable supply of high-quality raw materials, optimizing manufacturing throughput, and navigating complex regulatory requirements are significant challenges. himpharm.com Proactive strategies, including process streamlining and investment in advanced manufacturing technologies, are employed to prevent bottlenecks. himpharm.com

Geographic Concentration: Historically, steroid intermediate production has been concentrated in specific regions, such as Mexico, following the discovery of the Marker degradation process. wikipedia.orgexpertmarketresearch.com While production is now more global, disruptions in key manufacturing countries can still impact worldwide availability.

The development of more efficient, higher-yield, and greener synthesis routes for 16-DPA, such as one-pot and continuous flow processes, is crucial for strengthening the pharmaceutical supply chain. acs.orgacs.org These innovations not only reduce costs but also have the potential to make production more resilient, less resource-intensive, and less geographically constrained, ensuring a more stable supply of this vital steroidal precursor. core.ac.uk

Emerging Research Avenues in Modified Steroid Molecules and Novel Derivatives

16-Dehydropregnenolone acetate serves not only as an intermediate for existing drugs but also as a versatile scaffold for academic and industrial research into novel steroid molecules with modified structures and tailored biological activities. The unique chemical architecture of 16-DPA, particularly the C16-C17 double bond, provides a reactive site for introducing new functional groups and building additional ring systems.

One significant area of research is the synthesis of novel 16-DPA derivatives with potential therapeutic applications beyond traditional steroid hormone functions. A notable example is the development of derivatives designed to inhibit the enzyme 5α-reductase, which is implicated in conditions like prostate cancer. nih.gov In one study, researchers synthesized a series of 16-DPA derivatives containing a triazole ring at the C-21 position. nih.gov These modifications aimed to create potent inhibitors of 5α-reductase. The study found that certain derivatives, such as those with a hydroxyl or acetoxy group at C-3, also exhibited significant cytotoxic activity against the SK-LU-1 human lung cancer cell line, indicating potential as anticancer agents. nih.gov

Another research driver is the quest for "soft corticosteroids"—modified steroid molecules designed to have high therapeutic efficacy with fewer systemic side effects. longdom.org 16-DPA is a key starting material in the development of these next-generation anti-inflammatory drugs. longdom.org

Furthermore, research is exploring the creation of entirely new molecular frameworks based on the steroid nucleus. This includes the synthesis of D-annulated steroids, where an additional carbocyclic ring is fused to the D-ring of the steroid. researchgate.net 16-DPA is a common and versatile building block for these complex syntheses. researchgate.net The development of propionate (B1217596) esters of steroid molecules, including derivatives of dehydroepiandrosterone (B1670201) (DHEA), has also been investigated for creating substances with immunostimulatory and antioxidant properties. mdpi.com

The table below highlights some emerging research directions involving the modification of 16-DPA and related steroid structures.

| Research Area | Modification Strategy | Potential Application | Reference(s) |

| 5α-Reductase Inhibition | Addition of a triazole ring at C-21 | Prostate Cancer | nih.gov |

| Anticancer Agents | Modification at C-3 (hydroxyl or acetoxy group) in triazole derivatives | Lung Cancer (SK-LU-1 cell line) | nih.gov |

| Immunomodulation & Antioxidant | Propionate ester substitution at C-3 and C-17 | Immunostimulation, Cytoprotection | mdpi.com |

| Novel Steroid Frameworks | D-ring annulation (addition of a carbocycle) | New therapeutic scaffolds | researchgate.net |

These research avenues demonstrate the enduring importance of 16-DPA as a foundational molecule in medicinal chemistry, enabling the exploration of new structure-activity relationships and the development of innovative therapeutics.

Biotechnological Advancements in Steroid Production and Functionalization

Alongside traditional chemical synthesis, biotechnology offers increasingly powerful and sustainable routes for producing and modifying steroid molecules. These methods leverage microorganisms and their enzymes as biocatalysts to perform specific chemical transformations, often with high selectivity and under mild, environmentally friendly conditions. mdpi.com

A major focus of steroid biotechnology is the use of microbial fermentation to convert abundant, low-cost sterols (phytosterols) from sources like soy and paper pulp waste into key steroid intermediates, such as androstenedione (B190577) (AD) and androstadienedione (ADD). mdpi.comresearchgate.net Several strains of Mycobacterium are used industrially for this purpose. nih.govdtu.dk

More specifically related to 16-DPA, research has demonstrated its potential as a substrate for bioconversion. A study showed that the bacterium Delftia acidovorans can convert 16-DPA exclusively into 4-androstene-3,17-dione (AD), a crucial intermediate for many steroid drugs. pjmonline.org This biotransformation provides a potential alternative pathway for AD production, which is currently reliant on the bioconversion of natural sterols. The process was optimized for pH, temperature, and substrate concentration, achieving a maximal molar conversion of approximately 71.8%. pjmonline.org

Emerging trends in steroid biotechnology are focused on the use of advanced genetic and metabolic engineering techniques to create "microbial cell factories" (MCFs). nih.govdtu.dk This involves:

Metabolic Engineering: Modifying the metabolic pathways of microorganisms to enhance the production of desired steroid synthons and prevent the formation of unwanted byproducts. mdpi.com

Synthetic Biology: Assembling new biosynthetic pathways in host organisms like yeast or bacteria to enable the de novo synthesis of steroids from simple carbon sources like glucose, completely bypassing the need for plant-derived sterols. nih.gov

Genome Editing: Using tools like CRISPR-Cas9 to make precise genetic modifications in steroid-transforming microbes, such as Mycolicbacteria, to improve their efficiency and product yield. mdpi.com

Microbial functionalization is another key area of biotechnological advancement. This involves using whole-cell biocatalysts or isolated enzymes to introduce specific chemical groups (e.g., hydroxyl groups) onto the steroid skeleton with high regio- and stereospecificity—a task that is often difficult and costly to achieve through conventional chemistry. researchgate.netnih.gov For example, fungal hydroxylation is an essential step in the industrial production of hydrocortisone. researchgate.net

These biotechnological approaches represent the future of steroid manufacturing, promising more sustainable, robust, and versatile processes for producing 16-DPA and its many valuable derivatives "à la carte". nih.govdtu.dk

Q & A

Q. What are the established synthetic routes for 16-dehydro pregnenolone acetate, and what analytical methods are used to confirm its structural integrity?

this compound is commonly synthesized via catalytic hydrogenation or microbial biotransformation. A key method involves using palladium-carbon (Pd/C) catalysts under controlled hydrogen pressure to achieve selective dehydrogenation of pregnenolone acetate precursors. Reaction optimization includes temperature (e.g., 40–60°C) and solvent selection (e.g., ethanol or tetrahydrofuran) to enhance yield and purity . Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the presence of the 16,17-diene system and acetate moiety. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight (356.55 g/mol) and functional groups (e.g., carbonyl at ~1700 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its potential irritancy and undefined toxicity profile, researchers must adhere to strict safety measures:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of airborne particles .

- Storage: Store at -20°C in airtight containers to prevent degradation; short-term storage (-4°C) is acceptable for 1–2 weeks .

- Spill Management: Contain spills mechanically using absorbent materials (e.g., vermiculite) and dispose of as hazardous waste .

- First Aid: For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water. Medical evaluation is recommended for persistent symptoms .

Advanced Research Questions

Q. How does microbial biotransformation of this compound yield bioactive metabolites, and what are the methodological challenges in scaling these reactions?

Fermentation with Streptomyces albus converts this compound into metabolites like 16-dehydroprogesterone (via 20α-hydroxylation) and 16-dehydropregnenolone (via esterase activity) . Key challenges include:

- Optimizing Fermentation Conditions: pH (6.5–7.5), temperature (28–32°C), and substrate concentration (≤1 mM) to balance microbial growth and product yield.

- Product Isolation: Use of liquid-liquid extraction (e.g., ethyl acetate) followed by column chromatography (silica gel, hexane/acetone gradients) to purify oxygenated derivatives.

- Scalability: Maintaining sterility and oxygen transfer efficiency in bioreactors >10 L requires real-time monitoring of dissolved oxygen and agitation rates .

Q. What contradictions exist in the reported neuroactive effects of this compound derivatives, and how can experimental design address these discrepancies?

Studies report conflicting neuroactive outcomes. For example:

- Memory Enhancement: Intracerebroventricular administration in mice showed dose-dependent memory improvement at femtomolar levels, likely via modulation of immediate-early gene transcription .

- Inconsistent Replication: Some studies fail to replicate these effects due to variability in administration routes (oral vs. intracranial), species-specific metabolism, or differences in blood-brain barrier permeability .

Methodological Solutions: - Standardized Models: Use transgenic mice with consistent pregnenolone metabolic pathways.

- Analytical Validation: Quantify brain steroid levels post-administration using LC-MS/MS to correlate bioavailability with observed effects .

Q. How do isotope-labeling studies resolve uncertainties in the enzymatic C17,20-lyase activity during this compound metabolism?

P450 17A1 catalyzes both 17α-hydroxylation and C17,20 bond cleavage, producing androstenedione and acetic acid. Isotope labeling (¹⁸O) experiments reveal:

- Oxygen Origin: The C20 oxygen in acetic acid derives exclusively from the precursor pregnenolone, confirmed by ¹⁸O incorporation in acetate via LC-MS .

- Kinetic Trapping: Rapid lyase activity prevents oxygen exchange with water, enabling precise tracking of enzymatic mechanisms.

Experimental Design: Use [¹⁸O]-pregnenolone acetate and monitor isotopic enrichment in products via high-resolution mass spectrometry .

Q. What catalytic strategies improve the stereoselective halogenation of this compound, and how are these reactions characterized?

Electrophilic halogenation (e.g., difluorination) employs lead(IV) acetate (Pb(OAc)₄) and HF to achieve vicinal dihalogenation at the 16,17-diene system. Key considerations:

- Regioselectivity: Steric hindrance from the 20-keto group directs halogenation to the less hindered 16-position.

- Characterization: X-ray crystallography and NOESY NMR confirm stereochemistry, while density functional theory (DFT) calculations predict transition-state geometries .

Data Contradiction Analysis

Q. Why do studies report divergent melting points (166–169°C vs. higher ranges) for this compound, and how can researchers mitigate this variability?

Discrepancies arise from:

- Polymorphism: Different crystalline forms (e.g., anhydrous vs. solvates) alter melting behavior.

- Purity: Impurities (e.g., this compound Impurity 1 or 9) depress melting points .

Mitigation Strategies: - Recrystallize from ethanol/water mixtures.

- Validate purity via HPLC (≥98% by area) and differential scanning calorimetry (DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.